molecular formula C21H20N6O3S B2896393 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 895116-65-1

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2896393
CAS No.: 895116-65-1
M. Wt: 436.49
InChI Key: GNQQOGXXLJDQNS-UHFFFAOYSA-N
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Description

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Biological Activity

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a thiadiazole moiety , and various aromatic substituents, which are significant for its biological activity. The molecular formula is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S with a molecular weight of 384.46 g/mol. The structural components suggest interactions with biological targets such as enzymes and receptors involved in disease processes.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa0.5
Compound BA5491.0
Compound CMCF70.8

In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with the triazole structure have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for the proliferation of non-small cell lung cancer (NSCLC) cells .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens. Studies have indicated that derivatives can exhibit significant antibacterial and antifungal properties.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL
Compound FC. albicans16 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Hormonal Pathways : Similar compounds have shown the ability to modulate pathways related to hormone signaling.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in clinical applications:

  • Study on NSCLC : A study demonstrated that triazole-containing compounds exhibited superior antiproliferative effects compared to traditional chemotherapeutics like Erlotinib in NSCLC models .
  • Antimicrobial Testing : Another investigation revealed that certain triazole derivatives displayed potent antimicrobial activity against resistant strains of bacteria and fungi .

Properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-7-5-6-8-15(12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)14-9-10-16(29-3)17(11-14)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQOGXXLJDQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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